molecular formula C6H13NO B045690 4-Piperidinemethanol CAS No. 6457-49-4

4-Piperidinemethanol

Cat. No. B045690
CAS RN: 6457-49-4
M. Wt: 115.17 g/mol
InChI Key: XBXHCBLBYQEYTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Piperidinemethanol and related compounds, such as spiropiperidines, has been extensively studied. Strategies for the synthesis of spiropiperidines, which are closely related to 4-Piperidinemethanol, involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These methods are pivotal for drug discovery projects, emphasizing the compound's significance in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Piperidinemethanol is not directly addressed in the provided studies, the structural aspects of related compounds, such as dihydropyridines, suggest the importance of understanding the spatial arrangement and electronic configuration in designing drugs and exploring chemical reactivity. The molecular structure profoundly influences the synthesis routes and the chemical reactivity of these compounds (Sharma & Singh, 2017).

Chemical Reactions and Properties

4-Piperidinemethanol participates in a variety of chemical reactions, underpinning its utility in synthesizing complex organic molecules. The compound's reactivity is explored through reactions such as phosphorylation, which is critical for synthesizing derivatives with insecticidal, antihypertensive, and neuroprotective properties. The synthesis of 4-phosphorylated derivatives of 1,3-azoles, for instance, demonstrates the compound's versatility and reactivity in creating biologically active molecules (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Scientific Research Applications

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, which are derivatives of 4-Piperidinemethanol, exhibit high specific binding to σ-1 receptors in various organs. This makes them promising probes for in vivo tomographic studies of σ-1 receptors (Waterhouse et al., 1997).

  • Serotonin 5-HT2A Receptor Ligands : Compounds like (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol show high serotonin 5-HT2A potency and selectivity, indicating potential for PET or SPECT brain imaging (Fu et al., 2002).

  • Breast Cancer Treatment : Piperine, a derivative, suppresses tumor growth and metastasis in a murine breast cancer model, suggesting therapeutic applications in treating breast cancer (Lai et al., 2012).

  • Antineoplastic Agents : N-Haloacyl derivatives of α,α-diphenyl-4-piperidinemethanol show potential as anticarcinogenic agents, indicating their possible development into anti-cancer drugs (Roll, 1965).

  • Fexofenadine Intermediate : Synthesis of α,α-diphenyl-4-piperidinemethanol from 4-piperidinecarboxylic acid is a key step in producing Fexofenadine (Sun Dong-dong, 2011).

  • Calcium Channel Ligands : Certain isomers of 4-piperidinemethanol derivatives exhibit strong inhibition of calcium channels, suggesting potential in the development of new drugs (Zhang et al., 1992).

  • Molecular Structure Analysis : Investigations into the molecular structure of 4-piperidinemethanol in different states (gas, solution, solid) provide insights into its chemical behavior (Korneichuk et al., 2019).

  • Biologically Active Agents : Heterobimetallic complexes with 4-(hydroxymethyl)piperidine-1-carbodithioic acid show potential against various bacterial and fungal strains (Anwar et al., 2013).

  • Antitussive Effects : Piperidine derivatives with a cyano group in the four-position have been found to provide antitussive effects in mammals (Haus, 1998).

  • Anticancer Therapeutics and Imaging : Substituents at the 4th position of naphthalimide derivatives, related to 4-Piperidinemethanol, significantly influence their cytotoxic activity, making them potential anticancer therapeutic and imaging agents (Wang et al., 2016).

Safety And Hazards

4-Piperidinemethanol is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state has been investigated in a study . The study proposed the interpretation of spectra based on joint consideration of experimental data and theoretical predictions of possible 4-piperidinemethanol conformations and its 14 clusters .

properties

IUPAC Name

piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHCBLBYQEYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329521
Record name 4-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinemethanol

CAS RN

6457-49-4
Record name 4-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6457-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
AY Korneichuk, VM Senyavin, GM Kuramshina - Structural Chemistry, 2019 - Springer
… of gaseous, solid 4-piperidinemethanol, and its solutions in … predictions of possible 4-piperidinemethanol conformations and … and the most stable of 4-piperidinemethanol allowed us to …
Number of citations: 1 link.springer.com
PA Ardayfio, MJ Benvenga, SF Chaney, PL Love… - … of Pharmacology and …, 2008 - ASPET
Previous work has suggested that N-methyl-d-aspartate (NMDA) receptor antagonism and 5-hydroxytryptamine (5-HT) 2A receptor blockade may enhance and attenuate, respectively, …
Number of citations: 28 jpet.aspetjournals.org
S Schmitt, RCD Brown, C Perrio - The Journal of Organic …, 2013 - ACS Publications
Two concise and high-yielding diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols were realized from 1,3-dimethyl-4-piperidinone. The key reactions to control the …
Number of citations: 3 pubs.acs.org
T Kikuchi, T Okamura, K Fukushi, T Irie - … and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… 1-tert-Butoxycarbonylpiperidin-4-ylmethyl tosylate (700 mg, 1.89mmol) was prepared from 4-piperidinemethanol in accordance with the general procedure of N-tert-butoxycarbonyl (Boc…
Number of citations: 11 www.jstage.jst.go.jp
TR Nieduzak, AL Margolin - Tetrahedron: Asymmetry, 1991 - Elsevier
The four stereoisomers of the novel non-narcotic analgesic 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-4 (4-fluorophenyl)hydroxymethyl]-piperidine 1 were synthesized in a convergent …
Number of citations: 38 www.sciencedirect.com
WD Roll - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… diphenyl-4-piperidinemethanol (111) was added 2.0 Gm. (0.013 mole) of an acetone solution of sodium iodide (previously dried at 120’). The reaction mixture was heated on a water …
Number of citations: 3 www.sciencedirect.com
JH Kehne, BM Baron, AA Carr, SF Chaney… - … of Pharmacology and …, 1996 - ASPET
In preclinical studies, [R-(+)-alpha-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4- piperidinemethanol] [formula: see text] (MDL 100,907), a putative atypical antipsychotic, was …
Number of citations: 427 jpet.aspetjournals.org
WD Roll - Journal of Pharmaceutical Sciences, 1966 - Elsevier
The antitumor activity of 8 haloamide derivatives of α,α-diphenyl-4-piperidinemethanol was studied in C3H agouti mice against the Ehrlich ascites carcinoma. The preliminary screening …
Number of citations: 3 www.sciencedirect.com
MAVR da Silva, JITA Cabral - The Journal of Chemical Thermodynamics, 2006 - Elsevier
… , 3-piperidinemethanol, and 4-piperidinemethanol, all in the crystalline phase, were … For 3- and 4-piperidinemethanol, the energy equivalent of the calorimeter was derived as ε …
Number of citations: 9 www.sciencedirect.com
FJ McCARTY, CH TILFORD… - The Journal of Organic …, 1961 - ACS Publications
… Synthesis of theA-dialkylphosphono derivatives (III) was carried out by refluxing a mixture of the 4-piperidinemethanol hydrochloride, triethylamine, the required dialkylchlorophosphate, …
Number of citations: 22 pubs.acs.org

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